An In-depth Technical Guide to the Toxicology and Safety Profile of 5-Methoxy-N,N-diethyltryptamine (5-MeO-DET)
5-Methoxy-N,N-diethyltryptamine (5-MeO-DET) is a psychedelic tryptamine with a limited history of human use and scientific study.[1] This guide provides a comprehensive analysis of its toxicology and safety profile, synthesized from available literature and data on analogous compounds. The primary challenge in assessing 5-MeO-DET is the scarcity of formal preclinical and clinical research. Much of the current understanding is derived from anecdotal reports, particularly those documented by Alexander Shulgin, and extrapolation from more thoroughly studied tryptamines like 5-MeO-DMT. The available evidence suggests that 5-MeO-DET's psychedelic activity is overshadowed by a prominent and dose-limiting side effect profile, including severe lightheadedness, dizziness, and vertigo at doses too low to produce a full hallucinogenic experience.[1] This "neurotoxicity," as anecdotally described, appears to be a primary safety concern, effectively precluding its use at higher doses.[1] This document will deconstruct the known pharmacology, metabolism, and reported effects of 5-MeO-DET, while also proposing a structured framework for its future toxicological evaluation.
5-MeO-DET is a synthetic tryptamine, structurally related to the endogenous neurotransmitter serotonin and the potent psychedelic 5-MeO-DMT.[1] First described in the scientific literature in 1968, it gained notoriety through the work of Alexander Shulgin in his book TiHKAL (Tryptamines I Have Known and Loved).[1] As a substituted tryptamine, its primary mechanism of action is believed to be agonism at serotonin receptors, particularly the 5-HT₂A receptor, which is the canonical target for classic psychedelics.[1]
While a detailed receptor binding profile for 5-MeO-DET is not extensively published, its psychedelic effects in animals and structural similarity to other 5-methoxylated tryptamines strongly suggest it acts as a serotonin 5-HT₂A receptor agonist.[1] For its close analog, 5-MeO-DMT, the interaction with serotonin receptors is complex, showing high affinity for the 5-HT₁A receptor in addition to the 5-HT₂A receptor.[2][3] The activity of 5-MeO-DET in rodent drug discrimination tests, where it fully substitutes for the psychedelic DOM, further supports its function as a 5-HT₂A agonist.[1]
Specific pharmacokinetic studies on 5-MeO-DET are not available in the published literature. However, its metabolic fate can be reasonably predicted based on the well-documented biotransformation of 5-MeO-DMT.[4][5][6] The primary metabolic pathways for 5-MeO-DMT are:
It is highly probable that 5-MeO-DET undergoes a similar metabolic process, yielding 5-hydroxy-N,N-diethyltryptamine (5-HO-DET) via CYP2D6 and 5-MIAA via MAO-A. The potential for genetic variations in CYP2D6 to influence the pharmacokinetics and pharmacodynamics of 5-MeO-DET is a critical consideration for safety, as this could lead to significant inter-individual differences in drug exposure and effects.[4][5]
Formal preclinical toxicology studies on 5-MeO-DET are conspicuously absent from the scientific literature. Animal studies have confirmed that it produces psychedelic-like effects, such as the head-twitch response in rodents, which is a behavioral proxy for 5-HT₂A receptor activation.[1]
Alexander Shulgin noted that 5-MeO-DET possesses an "unexpected new property of lightheadedness, vertigo, and intoxication suggestive of 'neurotoxicity' that emerges at very low doses".[1] It is crucial to distinguish this functional toxicity from structural neurotoxicity (i.e., damage to nerve cells). There is no evidence to suggest that 5-MeO-DET causes neuronal damage. However, data from the related compound 5-MeO-DIPT indicate that it can induce DNA single and double-strand breaks in the rat brain, persisting for up to 60 days after treatment, which is a significant indicator of potential neurotoxicity.[7][8] Given these findings, a thorough investigation into the potential for 5-MeO-DET to cause similar effects is warranted.
The cardiovascular effects of 5-MeO-DET have not been formally studied. However, other tryptamines, including 5-MeO-DMT, are known to cause moderate, dose-dependent increases in heart rate and blood pressure.[9] In isolated human atrial preparations, 5-MeO-DMT has been shown to increase cardiac contractility via 5-HT₄ receptors.[10][11] These findings suggest a potential for cardiovascular adverse events with 5-MeO-DET, which would need to be carefully evaluated in preclinical safety pharmacology studies.
A standard, rigorous preclinical assessment is necessary to characterize the safety profile of 5-MeO-DET. This would involve a tiered approach:
There are no formal clinical trials of 5-MeO-DET. All available information on its effects in humans is anecdotal, primarily from Shulgin's TiHKAL.
Shulgin describes the oral dosage of 5-MeO-DET as 1 to 3 mg, with a duration of 3 to 4 hours.[1] Even at these low doses, the predominant effects are not psychedelic but are characterized by strong, unpleasant physical side effects:
These effects are so potent that they prevent the escalation of the dose to a level that might produce a classic psychedelic experience.[1] A single report of smoking a 10 mg dose described the experience as a "torture psychedelic," with overwhelming side effects including:[1]
These severe adverse effects have effectively precluded further exploration of this compound in humans.
In contrast to the dearth of data on 5-MeO-DET, its analog 5-MeO-DMT has undergone preliminary clinical investigation. Systematic reviews of these trials, which have included a total of 78 participants, confirm a good short-term safety and tolerability profile for 5-MeO-DMT when administered in controlled settings.[9][12] The most commonly reported adverse events are generally mild and transient, including anxiety, nausea, and headache.[9] Importantly, no serious adverse events (SAEs) have been documented in these trials.[9][12] This favorable profile for 5-MeO-DMT highlights the uniquely challenging safety profile of 5-MeO-DET, where severe side effects manifest at sub-psychedelic doses.
To definitively establish the primary mechanism of action of 5-MeO-DET, a functional assay to measure its agonist activity at the 5-HT₂A receptor is essential. A calcium flux assay is a standard method for this purpose.
The existing data, though limited, paints a clear picture of 5-MeO-DET as a compound with a prohibitive safety profile for human use. The emergence of severe, dose-limiting adverse effects at sub-psychedelic thresholds makes it an unattractive candidate for further development as a therapeutic or recreational substance.[1] The primary directive for future research should be a systematic preclinical toxicological evaluation to formally characterize its safety. This should include in vitro genotoxicity and cardiotoxicity screening, followed by in vivo safety pharmacology and repeated-dose toxicity studies in animals. Such studies are essential to understand if the anecdotal reports of "neurotoxicity" correspond to functional disturbances or underlying structural toxicity, similar to that observed with 5-MeO-DIPT.[7][8] Until such data are available, 5-MeO-DET should be considered a compound with significant and poorly characterized risks.
-
5-MeO-DET - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current drug metabolism, 11(8), 659–666. [Link]
-
Skorzewska, A., Grot, K., Sławińska, K., & Wiergowska, K. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. Neurotoxicity research, 30(4), 656–667. [Link]
-
Yu, A. M. (2008). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current drug metabolism, 9(8), 659-666. [Link]
-
Kauzmann, A., Gamp, M., & Gergs, U. (2021). Cardiac effects of two hallucinogenic natural products, N,N-dimethyl-tryptamine and 5-methoxy-N,N-dimethyl-tryptamine. Naunyn-Schmiedeberg's archives of pharmacology, 394(2), 269-279. [Link]
-
Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., Colestock, T., ... & Halberstadt, A. L. (2017). Receptor binding profiles and behavioral pharmacology of ring-substituted N, N-diallyltryptamine analogs. Neuropharmacology, 112, 107-117. [Link]
-
Wyszyńska, E., & Sławińska, K. (2024). Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials. Frontiers in Psychiatry, 15, 1477996. [Link]
-
Wyszyńska, E., & Sławińska, K. (2024). Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials. Frontiers in Psychiatry, 15, 1477996. [Link]
-
Skorzewska, A., Grot, K., Sławińska, K., & Wiergowska, K. (2016). Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats. Neurotoxicity research, 30(4), 656–667. [Link]
-
5-MeO Group - Release. (n.d.). Retrieved January 13, 2026, from [Link]
-
P-J, G., D-M, A., M-A, P., & C, C. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. European Journal of Pharmacology, 957, 176019. [Link]
-
Jiang, X. L., Gerasimov, M. R., & Yu, A. M. (2012). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 193–199. [Link]
-
Uthaug, M. V., Lancelotta, R., van Oorsouw, K., Kuypers, K. P., van der Heijden, M., & Ramaekers, J. G. (2021). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology, 35(6), 639-654. [Link]
-
Drug Enforcement Administration, Department of Justice. (2022). Schedules of Controlled Substances: Placement of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT), 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), 5-methoxy-N,N-diethyltryptamine (5-MeO-DET), and N,N-diisopropyltryptamine (DiPT) in Schedule I. Federal Register, 87(10), 2213-2218. [Link]
-
Kauzmann, A., Gamp, M., & Gergs, U. (2021). Cardiac effects of two hallucinogenic natural products, N,N-dimethyl-tryptamine and 5-methoxy-N,N-dimethyl-tryptamine. Naunyn-Schmiedeberg's archives of pharmacology, 394(2), 269-279. [Link]
-
5-MeO-DMT - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
5-MeO-DMT Therapy Information - UC Berkeley BCSP. (n.d.). Retrieved January 13, 2026, from [Link]
-
Wang, H., Jin, M., & Liu, C. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of analytical toxicology, 44(4), 387-393. [Link]
-
BPL-003-201 Study - 5-MeO-DMT Therapy for Treatment Resistant Depression | King's College London. (n.d.). Retrieved January 13, 2026, from [Link]
-
Breaking Through Treatment-Resistant Depression: What New Research Reveals About 5-MeO-DMT Therapy - Serenity Professional Counseling. (2025, August 20). Retrieved January 13, 2026, from [Link]
-
Jin, M., Liu, C., & Wang, H. (2020). Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry. Journal of analytical toxicology, 44(4), 387-393. [Link]
-
Davis, A. K., Barsuglia, J. P., Lancelotta, R., Grant, R. M., & Renn, E. (2018). The epidemiology of 5-methoxy-N, N-dimethyltryptamine (5-MeO-DMT) use: Benefits, consequences, patterns of use, subjective effects, and reasons for consumption. Journal of Psychopharmacology, 32(7), 779-792. [Link]
-
Jin, M., Liu, C., & Wang, H. (2020). A Quantitative Method for Simultaneous Determination of 5-Methoxy-N,N-Diisopropyltryptamine and its Metabolites in Urine Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of analytical toxicology, 44(4), 387-393. [Link]
-
Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-Dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current drug metabolism, 11(8), 659–666. [Link]
-
Intranasal 5-MeO-DMT for Treatment-Resistant Depression (TRD) - Sunstone Therapies. (n.d.). Retrieved January 13, 2026, from [Link]
-
5-MeO-DMT - Partnership to End Addiction. (n.d.). Retrieved January 13, 2026, from [Link]
-
Wang, H., Jin, M., & Liu, C. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of analytical toxicology, 44(4), 387-393. [Link]
-
Dimethyltryptamine - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
D'Souza, D. C., & Krystal, J. H. (2023). A phase 1/2 trial to assess safety and efficacy of a vaporized 5-methoxy-N,N-dimethyltryptamine formulation (GH001) in patients with treatment-resistant depression. Frontiers in Psychiatry, 14, 1199656. [Link]
-
D'Souza, D. C., & Krystal, J. H. (2020). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of neurochemistry, 152(1), 31-41. [Link]
-
Learn Everything You Need To Know About The Psychedelic 5-MeO-DMT. (2025, March 15). Retrieved January 13, 2026, from [Link]
-
5-MeO-MiPT - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Shima, N., Katagi, M., & Tsuchihashi, H. (2005). A fatal poisoning with 5-methoxy-N,N-diisopropyltryptamine, Foxy. Forensic science international, 149(2-3), 243-246. [Link]
-
Reckweg, J. T., Uthaug, M. V., Szabo, A., Stroud, J. B., & Ramaekers, J. G. (2021). A Phase 1, Dose-Ranging Study to Assess Safety and Psychoactive Effects of a Vaporized 5-Methoxy-N, N-Dimethyltryptamine Formulation (GH001) in Healthy Volunteers. Frontiers in Pharmacology, 12, 786982. [Link]
-
Uthaug, M. V., Lancelotta, R., van Oorsouw, K., Kuypers, K. P., van der Heijden, M., & Ramaekers, J. G. (2021). Vital signs taken before and after 5-MeO-DMT dosing. 5-MeO-DMT, 5-methoxy-N,N-dimethyltryptamine; DBP, diastolic blood pressure (mmHg). Journal of Psychopharmacology, 35(6), 639-654. [Link]
-
Drug Enforcement Administration, Department of Justice. (2010). Schedules of Controlled Substances: Placement of 5-Methoxy-N,N-Dimethyltryptamine into Schedule I of the Controlled Substances Act. Federal Register, 75(243), 79456-79460. [Link]
-
Zanda, M. T., Aroni, K., & Papoutsis, I. (2024). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice-from a human poisoning case to the preclinical evidence. Naunyn-Schmiedeberg's archives of pharmacology, 397(1), 317-328. [Link]
-
Sławińska, K., & Wiergowska, K. (2018). Effects of exposure to 5-MeO-DIPT during adolescence on brain neurotransmission and neurotoxicity in adult rats. Naunyn-Schmiedeberg's archives of pharmacology, 391(12), 1339-1350. [Link]